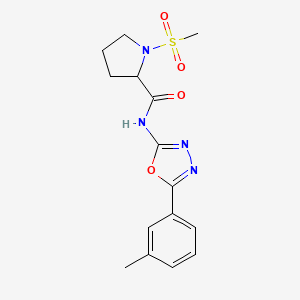
1-(methylsulfonyl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(methylsulfonyl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide, also known as MTPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. MTPP is a pyrrolidine derivative that has been shown to exhibit promising pharmacological properties, making it a potential candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Compounds with the 1,3,4-oxadiazole moiety have been synthesized and tested for antimicrobial activities. For instance, a new compound featuring a sulfonylpyrrolidine-2-carboxamide structure was synthesized and evaluated for its antimicrobial efficacy against a range of Gram-positive and Gram-negative bacteria, as well as Candida albicans. Although this particular compound did not exhibit significant antimicrobial activity, the research highlights the interest in such structures for potential antimicrobial applications (Ovonramwen, Owolabi, & Falodun, 2021).
Anticancer Activity
The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines has been reported, focusing on their potential as anticancer agents. This study indicates the broader interest in oxadiazole derivatives within pharmaceutical research, particularly for their anticancer properties. The research involved synthesizing a series of compounds and evaluating their biological activities, showcasing the methodological approaches taken to explore the therapeutic potential of these structures (Redda & Gangapuram, 2007).
Catalysis and Coupling Reactions
Amide ligands derived from pyrrolidine-2-carboxamide structures have been utilized in copper-catalyzed coupling reactions, demonstrating the utility of such compounds in facilitating organic synthesis, particularly in the formation of (hetero)aryl methylsulfones. This application underlines the importance of these compounds in the development of new synthetic methodologies (Ma et al., 2017).
Antibacterial Activity and Synthesis
Research into the synthesis of sulfonamides containing N,N-diethyl-substituted amido moieties, including those related to tolylsulfonamide structures, has shown significant antibacterial activity. This demonstrates the ongoing investigation into sulfonamide derivatives for their potential use in combating bacterial infections (Ajani et al., 2012).
Eigenschaften
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-10-5-3-6-11(9-10)14-17-18-15(23-14)16-13(20)12-7-4-8-19(12)24(2,21)22/h3,5-6,9,12H,4,7-8H2,1-2H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUNKHJBHUDYBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)NC(=O)C3CCCN3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

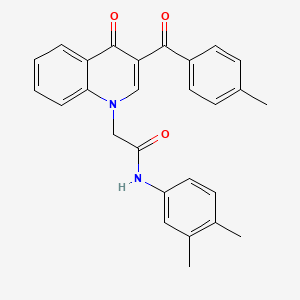
![N-(4-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2457113.png)

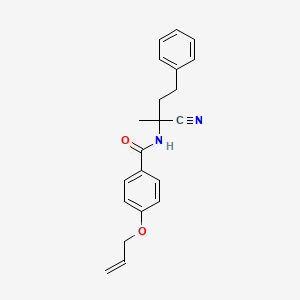
![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)propanamide](/img/structure/B2457118.png)
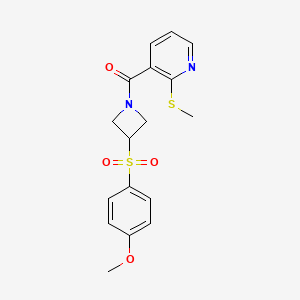
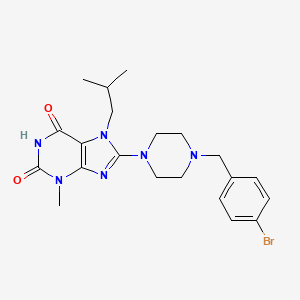
![N-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2457123.png)
![N-{3-[benzyl(methyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2457125.png)
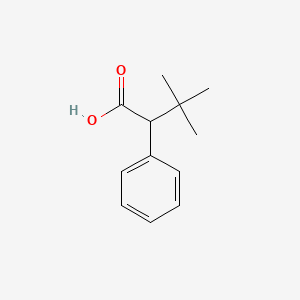
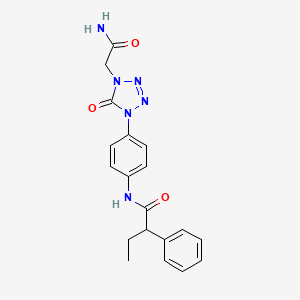
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2457129.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide](/img/structure/B2457131.png)
![N-(3,5-dimethylphenyl)-2-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2457132.png)